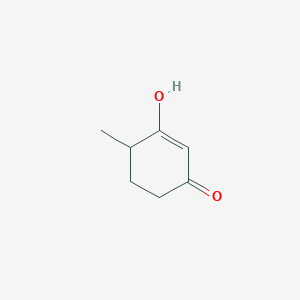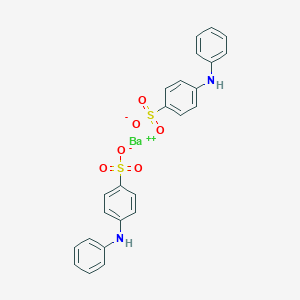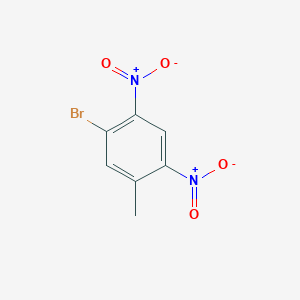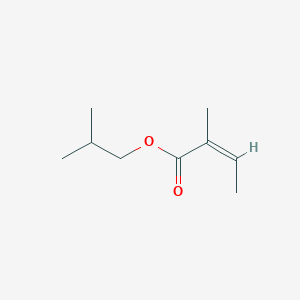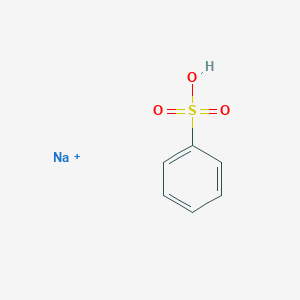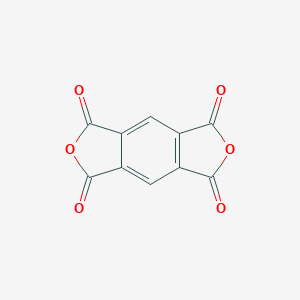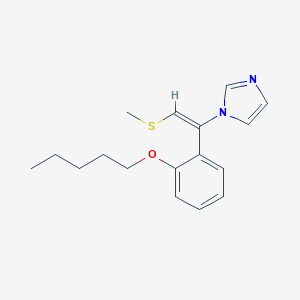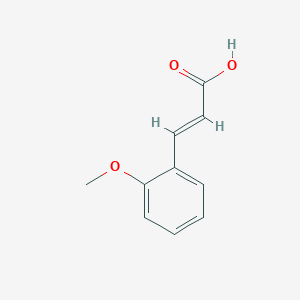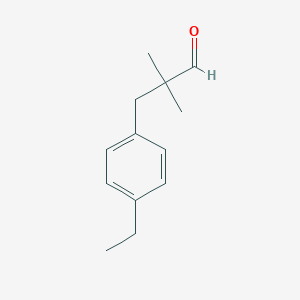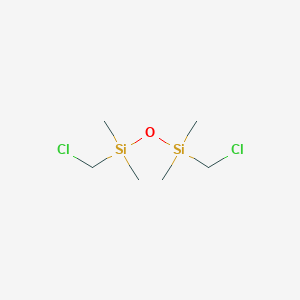
1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane
Übersicht
Beschreibung
1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane is a chemical compound that serves as a precursor for various siloxane-based materials. It is characterized by the presence of chloromethyl groups attached to a disiloxane backbone, which is a silicon-oxygen-silicon structure with methyl groups for stabilization.
Synthesis Analysis
The synthesis of derivatives of 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane can be complex, involving multiple steps and various reagents. For instance, the synthesis of ansa-zirconocene derivatives involves the reaction of the dilithium salt of 1,3-bis(1-indenyl) tetramethyldisiloxane with ZrCl4 . Another example is the preparation of bis(methoxyl hydroxyl)-functionalized polysiloxanes, which includes the synthesis of 1,3-bis(glycidoxypropyl)tetramethyldisiloxane via hydrosilylation .
Molecular Structure Analysis
The molecular structure of compounds derived from 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane has been elucidated using various spectroscopic techniques such as NMR, IR, and UV, as well as X-ray diffraction . These studies have revealed details about the spatial arrangement of atoms and the configuration of isomers.
Chemical Reactions Analysis
Chemical reactions involving 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane derivatives are diverse. For example, the reaction with ethylamine at room temperature forms a cyclic monoamine . Additionally, the compound can react with aromatic amino compounds to form novel organofunctional disiloxanes . The reactivity of the chloromethyl groups allows for the formation of various functionalized materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of materials derived from 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane are influenced by the substituents attached to the disiloxane backbone. For instance, the phase behavior of mesogen-functionalized disiloxanes has been studied, showing that the chemical structure significantly affects liquid crystalline phase behaviors . The thermal and optical properties of dicarboxylic acid derivatives have also been investigated, revealing the stability of the supramolecular structures formed .
Wissenschaftliche Forschungsanwendungen
-
Silylating Agent in Organic Chemistry
-
Chloromethylation of Aromatic Compounds
- Summary of the Application : There’s a mention of the use of a chloromethyl compound in the chloromethylation of aromatic compounds . While it doesn’t specifically mention 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane, it’s possible that it could be used in a similar manner.
- Methods of Application : The process involves the use of a chloromethyl compound, chlorosulfonic acid, and dimethoxymethane at -10°C .
- Results or Outcomes : The outcome of this process is the chloromethylation of the aromatic compound .
-
Production of Silicone Materials
- Summary of the Application : This compound is a key intermediate in the production of a variety of silicone materials . It is commonly used as a crosslinking agent in the manufacture of silicones, imparting enhanced thermal stability, electrical insulation, and resistance to weathering .
- Methods of Application : The compound is mixed with the silicone material during the manufacturing process. The exact methods and conditions can vary depending on the specific type of silicone being produced .
- Results or Outcomes : The use of this compound can enhance the properties of the silicone material, including its thermal stability, electrical insulation, and resistance to weathering .
-
Reactive Diluent in Epoxy Resins
- Summary of the Application : 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane is utilized as a reactive diluent in epoxy resins . It can improve the mechanical properties of the final product .
- Methods of Application : The compound is mixed with the epoxy resin during the manufacturing process. The exact methods and conditions can vary depending on the specific type of epoxy resin being produced .
- Results or Outcomes : The use of this compound can enhance the mechanical properties of the epoxy resin, leading to a stronger and more durable final product .
-
Coupling Agent in the Production of Silica and Other Inorganic Materials
- Summary of the Application : This compound is used as a coupling agent in the production of silica and other inorganic materials .
- Methods of Application : The compound is mixed with the inorganic material during the manufacturing process. The exact methods and conditions can vary depending on the specific type of inorganic material being produced .
- Results or Outcomes : The use of this compound can enhance the properties of the inorganic material, including its stability and durability .
- Chemical Intermediate in Pharmaceutical Industry
- Summary of the Application : This compound could potentially be used as a chemical intermediate in the synthesis of various pharmaceuticals . While specific applications in this field are not readily available, the reactivity of the chloromethyl groups could make it useful in a variety of synthetic pathways.
- Methods of Application : The exact methods of application would depend on the specific synthetic pathway being used. Typically, this compound would be reacted with other reagents under controlled conditions to produce the desired pharmaceutical compound .
- Results or Outcomes : The use of this compound as a chemical intermediate could potentially lead to the synthesis of new pharmaceutical compounds with beneficial properties .
Safety And Hazards
Eigenschaften
IUPAC Name |
chloromethyl-[chloromethyl(dimethyl)silyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16Cl2OSi2/c1-10(2,5-7)9-11(3,4)6-8/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGGEWGFZUDQKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCl)O[Si](C)(C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062348 | |
| Record name | Disiloxane, 1,3-bis(chloromethyl)-1,1,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane | |
CAS RN |
2362-10-9 | |
| Record name | 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2362-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disiloxane, 1,3-bis(chloromethyl)-1,1,3,3-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002362109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Bis(chloromethyl)tetramethyldisiloxane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103492 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Bis(chloromethyl)tetramethyldisiloxane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96793 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Disiloxane, 1,3-bis(chloromethyl)-1,1,3,3-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disiloxane, 1,3-bis(chloromethyl)-1,1,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.373 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



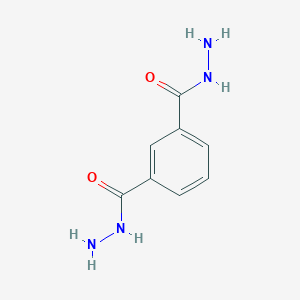
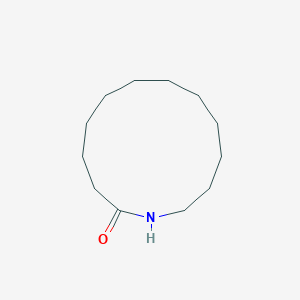
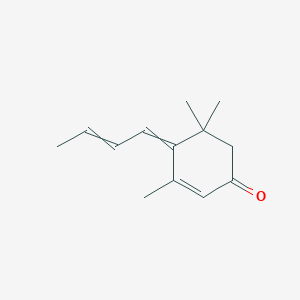
![3-Azabicyclo[3.2.2]nonane](/img/structure/B145870.png)
